molecular formula C16H15F3N4O2 B15295035 1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B15295035
M. Wt: 352.31 g/mol
InChI Key: PPFINVUNDSAEPB-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a piperazine derivative featuring a 4-nitrophenyl group at position 1 and a 5-(trifluoromethyl)pyridin-2-yl substituent at position 4. The nitro group provides strong electron-withdrawing effects, while the trifluoromethylpyridine moiety contributes to lipophilicity and metabolic stability. Below, we compare its structural, synthetic, and functional attributes with closely related analogs.

Properties

Molecular Formula

C16H15F3N4O2

Molecular Weight

352.31 g/mol

IUPAC Name

1-(4-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)12-1-6-15(20-11-12)22-9-7-21(8-10-22)13-2-4-14(5-3-13)23(24)25/h1-6,11H,7-10H2

InChI Key

PPFINVUNDSAEPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

Biological Activity

1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent studies.

  • Molecular Formula : C₁₆H₁₅F₃N₄O₂
  • Molecular Weight : 352.31 g/mol
  • CAS Number : 1294374-23-4
  • Predicted Boiling Point : 515.9 ± 50.0 °C
  • Density : 1.378 ± 0.06 g/cm³
  • pKa : 5.99 ± 0.29 .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that the compound can induce cell death in cancer cell lines through mechanisms such as necroptosis, which is a regulated form of necrosis linked to inflammation .

Table 1: Summary of Anticancer Studies

StudyCell LineMechanismIC50 (μM)
Study AK562 (leukemia)NecroptosisNot specified
Study BMCF-7 (breast cancer)ApoptosisNot specified

Antiviral Activity

Recent studies have explored the antiviral properties of trifluoromethyl pyridine piperazine derivatives, suggesting that compounds similar to this compound can enhance the activities of defensive enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO). These enzymes are crucial for plant defense mechanisms against viral infections .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Receptor Binding : The compound may interact with various aminergic receptors, influencing signaling pathways that regulate cell survival and apoptosis .
  • Induction of Necroptosis : Evidence suggests that it can trigger necroptotic pathways in certain cancer cells, providing a novel approach to overcoming chemoresistance .
  • Enhancement of Antioxidant Enzymes : By activating pathways related to antioxidant defenses, it may mitigate oxidative stress in cells, contributing to its protective effects .

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical and preclinical settings:

  • Case Study on K562 Cells :
    • The compound was shown to increase the expression of TNF-R1 and mRNA levels of CYLD, indicating a potential mechanism for inducing necroptosis without involving caspase activation .
  • Antiviral Efficacy in Plants :
    • In bioassays against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), derivatives demonstrated significant antiviral activities by enhancing systemic acquired resistance (SAR) in plants .

Chemical Reactions Analysis

Substitution Reactions

The nitro group on the 4-nitrophenyl ring and the trifluoromethylpyridine moiety participate in nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Type Reagents/Conditions Products Yield Reference
Nitro Group SubstitutionNaOMe/MeOH, 80°C, 12h4-Methoxyphenyl derivative65%
HalogenationCl₂, FeCl₃ catalyst, 25°C, 6hChlorinated nitroarene derivativesNR*

*NR: Not reported in available literature.

The nitro group’s electron-withdrawing nature activates the phenyl ring for NAS, enabling methoxy or halogen substitutions. The trifluoromethyl group on the pyridine ring further stabilizes intermediates through inductive effects.

Reduction Reactions

The nitro group is reducible to an amine, significantly altering the compound’s electronic and biological properties.

Reduction Method Reagents/Conditions Products Applications
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 4h4-Aminophenyl derivativeAntimicrobial agent precursor
Chemical ReductionSnCl₂/HCl, reflux, 8hSame as aboveIntermediate for functionalization

Reduction yields a primary amine, which can undergo further derivatization (e.g., acylation or alkylation) for drug-discovery applications .

Coupling Reactions

The piperazine nitrogen atoms and pyridine ring enable cross-coupling reactions for structural diversification.

Coupling Type Catalyst/Reagents Products Key Features
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 24hBiaryl derivativesEnhances π-π stacking interactions
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 120°CN-Arylpiperazine analogsExpands pharmacological scope

These reactions are critical for synthesizing analogs with improved bioavailability or target specificity .

Enzymatic Interactions

The compound inhibits bacterial phosphopantetheinyl transferase (PPTase), a validated antimicrobial target.

Bacterial Strain MIC (µg/mL) Comparison with INH/RIF Mechanistic Insight
Mycobacterium marinum2.52–4x more potent than INHBinds to PPTase active site
Staphylococcus aureus10.0Comparable to RIFDisrupts acyl carrier protein

The trifluoromethyl group enhances membrane permeability, while the nitroaryl moiety contributes to target binding.

Key Structural Insights from Computational Studies

  • Electrostatic Potential Maps : The nitro group exhibits strong electron-deficient regions, favoring electrophilic attack at the para position .

  • DFT Calculations : The trifluoromethyl group’s −I effect stabilizes the pyridine ring against oxidative degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Piperazine Position 1 Substituent at Piperazine Position 4 Key Structural Differences vs. Target Compound
Target Compound 4-Nitrophenyl 5-(Trifluoromethyl)pyridin-2-yl Reference compound for comparison.
A23 (1-(5-(trifluoromethyl)pyridin-2-yl)piperazine) Hydrogen 5-(Trifluoromethyl)pyridin-2-yl Lacks 4-nitrophenyl group; simpler structure.
1-(Phenylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (34) Phenylsulfonyl 5-(Trifluoromethyl)pyridin-2-yl Sulfonyl group replaces nitro; alters electronic properties.
NMPP (1-[(4-Nitrophenyl)methyl]-4-(pyridin-2-yl)piperazine) (4-Nitrophenyl)methyl Pyridin-2-yl Nitro group on a benzyl spacer; reduced rigidity.
Compound 100 (1-(3-((4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-yl)oxy)propyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine) 3-(Pyridin-2-yl-THP-O)propyl 6-(Trifluoromethyl)pyridin-2-yl Trifluoromethyl at pyridine position 6; bulky substituent at position 1.

Physicochemical and Pharmacological Properties

  • This may improve binding to electron-deficient receptors.
  • Lipophilicity : The trifluoromethylpyridine moiety increases lipophilicity (ClogP ~3.5 estimated), similar to Compound 34 (ClogP ~3.2). NMPP, lacking trifluoromethyl, is less lipophilic .
  • Biological Activity :
    • A23 : Evaluated as an insecticide lead with growth-inhibiting effects on Pseudaletia separata .
    • Compound 100 : Demonstrated CNS penetration and analgesic properties as a dual-target D3R/MOR ligand .
    • BCTC : A VR1 antagonist with oral bioavailability, highlighting the pharmacological versatility of piperazine scaffolds .

Positional Isomerism Effects

  • Trifluoromethyl Position: The target’s 5-(trifluoromethyl)pyridin-2-yl group contrasts with Compound 100’s 6-position isomer.
  • Nitro Group Placement : Direct attachment of nitro to phenyl (target) vs. benzyl (NMPP) alters conformational flexibility and electronic distribution.

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